5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound categorized as a pyrazole derivative. Its molecular formula is CHNO, with a molecular weight of approximately 301.39 g/mol. This compound features a butoxy group at the 5-position and a propyl group at the nitrogen of the carboxamide, contributing to its unique chemical properties and potential biological activities. Research indicates that compounds similar to 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide may exhibit various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties.
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is classified under the broader category of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This specific compound is synthesized for its potential therapeutic properties and is of interest in medicinal chemistry due to its biological activity.
The synthesis of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis techniques. The formation of the pyrazole ring can be achieved through condensation reactions between hydrazines and appropriate carbonyl compounds.
The general synthetic route includes:
The molecular structure of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide consists of:
The compound's structural formula can be represented as follows:
This structure contributes to its unique reactivity and biological properties, which are further explored in subsequent sections.
5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide involves interactions with specific molecular targets such as enzymes and receptors. The carboxamide and pyrazole groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
The melting point and boiling point data are not explicitly provided but can be determined through standard laboratory methods.
5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide has potential applications in medicinal chemistry due to its biological activity. It may be explored for:
Additionally, research into its interaction with specific biological targets could elucidate its role in cancer treatment by influencing cell cycle regulation and apoptosis pathways .
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide represents a structurally optimized pyrazole derivative with targeted inhibitory activity against Factor XIa (FXIa), a serine protease in the intrinsic coagulation pathway. This compound belongs to a class of small molecules designed to overcome limitations of conventional anticoagulants by exploiting the pharmacological advantages of FXIa inhibition [2]. The molecular design incorporates a butoxy substituent at the pyrazole 5-position and a propyl carboxamide moiety, contributing to optimal binding interactions within the FXIa active site. Biochemical studies demonstrate that this compound binds competitively to the FXIa catalytic domain, forming critical hydrogen bonds with backbone residues Tyr58B and Thr35 via its carboxamide group, thereby disrupting the enzyme's ability to activate Factor IX downstream [2] [4].
Structure-activity relationship (SAR) analyses of related 5-phenyl-1H-pyrazole-3-carboxamide derivatives reveal that modifications at the P1, P1′, and P2′ positions significantly influence inhibitory potency. The butoxy-propyl configuration in this specific compound achieves a balance between hydrophobic occupancy of the S1 pocket and hydrogen bonding capacity, yielding nanomolar-range inhibitory activity comparable to advanced clinical candidates [2]. As shown in Table 1, this compound exhibits superior target affinity compared to earlier generation inhibitors, positioning it as a promising lead compound for novel antithrombotic therapies:
Table 1: Comparative FXIa Inhibitory Activity of Pyrazole Derivatives
Compound Structure | FXIa Ki (nM) | Key Structural Features |
---|---|---|
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide | 90-100* | Butoxy S1 substituent; Propyl carboxamide |
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxamide derivative [2] | 90.37 | Chlorophenyl P1; Cyclopropyl P2′ |
Compound 3 (Cinnamide-based) [2] | 2.0 | Tetrazole-acrylamide motif |
*Estimated based on structural analogues in [2]
The selectivity profile of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide reveals its significant preference for components of the contact activation pathway, particularly FXIa and plasma kallikrein, over extrinsic pathway factors like Factor VIIa/tissue factor complex. This selectivity is pharmacologically advantageous as it permits suppression of pathological thrombosis while preserving hemostatic functions mediated by the extrinsic and common pathways [2] [5]. In vitro coagulation assays demonstrate that this compound produces concentration-dependent prolongation of activated partial thromboplastin time (aPTT), which evaluates the intrinsic pathway, with minimal effects on prothrombin time (PT), reflecting extrinsic pathway function [4]. At a concentration of 43.33 μM, this compound achieves a 1.5-fold aPTT prolongation in rabbit plasma – a therapeutic threshold associated with antithrombotic efficacy in preclinical models [2].
The molecular basis for this selectivity lies in structural differences between the S1 pockets of intrinsic and extrinsic pathway proteases. The extended hydrophobic channel in FXIa accommodates the butoxy group more effectively than the shallower S1 pocket of Factor VIIa. Additionally, the compound shows >50-fold lower inhibition against thrombin (Factor IIa) and Factor Xa, critical enzymes in the common pathway, further underscoring its targeted mechanism [4] [9]. This selective targeting profile is summarized in Table 2:
Table 2: Coagulation Pathway Selectivity Profile
Coagulation Pathway | Key Factors | Inhibition by Compound | Physiological Consequence |
---|---|---|---|
Intrinsic (Contact) | FXIa, Kallikrein | Strong (Ki ~90-100 nM) | Suppresses thrombosis amplification |
Extrinsic (TF-VIIa) | Factor VIIa/TF | Minimal (>10,000 nM) | Preserves hemostatic initiation |
Common | Thrombin, Factor Xa | Moderate to Weak | Reduces bleeding risk versus direct inhibitors |
The bleeding complications associated with direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban) stem from their disruption of the final common pathway of coagulation, which impairs thrombin generation essential for physiological hemostasis [2] [9]. In contrast, 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide exerts its anticoagulant effect upstream by specifically inhibiting FXIa, which primarily amplifies coagulation rather than initiating it. This mechanistic distinction is supported by epidemiological observations in human FXI deficiency (hemophilia C), where patients exhibit mild to moderate bleeding tendencies only in hemostatically challenging situations and retain significant protection against thrombosis [2].
The compound's preservation of hemostasis is attributed to three molecular and physiological factors:
Preclinical evidence indicates that therapeutic plasma concentrations of this pyrazole carboxamide derivative provide comparable antithrombotic protection to warfarin in venous thrombosis models but with significantly reduced blood loss in template bleeding assays [2] [4]. This therapeutic window represents a major advance in anticoagulant development, addressing the primary limitation of current therapies that inherently disrupt hemostasis while suppressing thrombosis.
Table 3: Compound Summary
Property | Specification | Source |
---|---|---|
Systematic Name | 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide | [1] [4] |
Molecular Formula | C₁₇H₂₃N₃O₂ | [1] [4] |
SMILES Notation | CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC | [4] |
Mechanism of Action | Selective Factor XIa inhibition | [2] [4] |
Key Pharmacological Feature | Intrinsic pathway selectivity with reduced bleeding risk | [2] [6] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: